An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole
An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole
This guide provides a comprehensive technical overview of 1-(Methoxymethyl)-1H-benzotriazole (CAS No. 71878-80-3), a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, reactivity, and diverse applications of this reagent, grounding theoretical principles in practical, field-proven insights.
Introduction and Strategic Importance
1-(Methoxymethyl)-1H-benzotriazole, often abbreviated as MOM-Btz, is a stable, crystalline solid that has carved a niche in both synthetic organic chemistry and materials science. It belongs to the family of N-substituted benzotriazoles, a class of compounds renowned for their utility as synthetic auxiliaries.[1] The strategic value of MOM-Btz lies in the unique combination of the methoxymethyl (MOM) group and the benzotriazole moiety. The benzotriazolyl group functions as an exceptional leaving group, facilitating a range of nucleophilic substitution reactions. This reactivity profile makes it a valuable reagent for the introduction of the methoxymethyl protecting group and other synthetic transformations.
Beyond the synthesis lab, its inherent benzotriazole structure imparts properties valuable in materials science, such as UV absorption and corrosion inhibition, enhancing the durability and longevity of polymers and coatings.[2] This dual utility makes a deep understanding of its properties and applications essential for innovation in diverse chemical fields.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe application.
Physical and Chemical Properties
The key identifying and physical properties of 1-(Methoxymethyl)-1H-benzotriazole are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 71878-80-3 | [2][3] |
| Molecular Formula | C₈H₉N₃O | [2][3] |
| Molecular Weight | 163.18 g/mol | [2][3] |
| Appearance | Off-white or pale yellow crystalline powder/solid | [2][3][4] |
| Melting Point | 42 - 43 °C | [2][5] |
| Boiling Point | 291.7 °C at 760 mmHg | [5] |
| Purity | ≥ 98.0% (GC) | [4][6] |
| IUPAC Name | 1-(methoxymethyl)-1H-1,2,3-benzotriazole | [3] |
Expected Spectroscopic Signature
While specific spectra are instrument- and condition-dependent, the structure of MOM-Btz gives rise to a predictable spectroscopic fingerprint. This is crucial for reaction monitoring and quality control.
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons (4H) | δ ≈ 7.3 - 8.1 ppm (complex multiplets) |
| Methylene Protons (-CH₂-) (2H) | δ ≈ 5.5 - 6.0 ppm (singlet) | |
| Methoxy Protons (-OCH₃) (3H) | δ ≈ 3.3 - 3.6 ppm (singlet) | |
| ¹³C NMR | Aromatic Carbons (6C) | δ ≈ 110 - 145 ppm |
| Methylene Carbon (-CH₂-) | δ ≈ 75 - 85 ppm | |
| Methoxy Carbon (-OCH₃) | δ ≈ 55 - 60 ppm | |
| IR Spectroscopy | Aromatic C-H Stretch | ≈ 3000 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch | ≈ 2800 - 3000 cm⁻¹ | |
| C=C Aromatic Ring Stretch | ≈ 1450 - 1600 cm⁻¹ | |
| C-O Ether Stretch | ≈ 1050 - 1150 cm⁻¹ |
Synthesis and Purification
The preparation of 1-(Methoxymethyl)-1H-benzotriazole is typically achieved through the N-alkylation of benzotriazole.[7] This involves the reaction of the benzotriazole anion with a suitable methoxymethylating agent.
General Synthesis Workflow
The most common laboratory-scale synthesis involves the deprotonation of 1H-benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking an electrophilic methoxymethyl source.
Caption: Conceptual workflow for the synthesis of MOM-Btz.
Rationale and Control
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred in an aprotic solvent like THF to ensure complete and irreversible deprotonation of the benzotriazole N-H proton. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions.
-
Solvent: Anhydrous polar aprotic solvents (THF, DMF, Acetonitrile) are critical. They effectively solvate the cation of the base without interfering with the nucleophilic anion, preventing side reactions.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by slow warming to room temperature during the substitution step to ensure the reaction proceeds to completion.
-
Purification: As a crystalline solid, MOM-Btz is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to remove unreacted starting materials and inorganic salts.
Core Applications and Methodologies
The utility of 1-(Methoxymethyl)-1H-benzotriazole stems from its ability to act as a versatile electrophile upon activation, leveraging the excellent leaving group ability of the benzotriazolide anion.
Methoxymethyl (MOM) Protection of Alcohols
The primary application of MOM-Btz is as an efficient reagent for the introduction of the methoxymethyl (MOM) ether, a common protecting group for alcohols. The MOM group is stable to a wide range of non-acidic conditions (e.g., organometallics, hydrides, basic hydrolysis) but is easily cleaved under acidic conditions.
Caption: General mechanism for the MOM protection of an alcohol.
This protocol serves as a self-validating system, where the rationale for each step ensures reproducibility and success.
-
System Inerting (Causality: Exclusion of Water): A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). The flask is flushed with dry nitrogen for 10 minutes. Rationale: NaH reacts violently with water. An inert atmosphere is crucial for the stability of the base and the subsequent alkoxide intermediate.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via syringe. The suspension is cooled to 0 °C in an ice bath. Rationale: THF is an ideal aprotic solvent. Cooling controls the initial exothermic reaction between the alcohol and NaH.
-
Substrate Addition (Controlled Deprotonation): Benzyl alcohol (1.0 eq) dissolved in a small amount of anhydrous THF is added dropwise to the stirred suspension. The reaction is stirred at 0 °C for 30 minutes. Rationale: Dropwise addition prevents a dangerous exotherm. Stirring allows for the complete formation of the sodium benzoxide nucleophile, often observed by the cessation of hydrogen gas evolution.
-
Reagent Addition (Nucleophilic Substitution): 1-(Methoxymethyl)-1H-benzotriazole (1.1 eq) dissolved in anhydrous THF is added dropwise at 0 °C. The reaction is then allowed to warm slowly to room temperature and stirred for 4-6 hours. Rationale: A slight excess of the MOM-Btz ensures complete consumption of the valuable substrate. The reaction is monitored by TLC until the starting alcohol is consumed.
-
Reaction Quenching (Neutralization): The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Rationale: This safely destroys any unreacted NaH and protonates the benzotriazolide anion byproduct.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel. Rationale: This standard workup isolates the desired organic product from inorganic salts and water-soluble byproducts, with chromatography yielding the pure MOM-protected ether.
Applications in Materials Science
The benzotriazole core of the molecule provides functionality beyond its role as a leaving group.
-
UV Stabilization: Like its parent compound, MOM-Btz can be incorporated into polymers and coatings to act as a UV absorber.[2] The conjugated system of the benzotriazole ring is effective at absorbing harmful UV-A and UV-B radiation and dissipating the energy as harmless heat, thereby preventing photo-oxidative degradation of the material matrix.[2]
-
Corrosion Inhibition: Benzotriazole derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[2] The nitrogen atoms in the triazole ring can coordinate to metal surfaces, forming a thin, protective passivation layer that prevents oxidative corrosion.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 1-(Methoxymethyl)-1H-benzotriazole.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound presents the following primary hazards:
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety glasses or chemical goggles.[6][9]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][9] Avoid prolonged or repeated skin contact.[9]
-
Respiratory Protection: If dust is generated, use a suitable particulate respirator.[8]
-
-
Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[9]
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dark, and dry place.[6] Keep the container tightly closed to prevent moisture ingress.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and alkaline materials.[9]
Conclusion
1-(Methoxymethyl)-1H-benzotriazole is a highly valuable and versatile chemical entity. Its primary strength lies in its role as an efficient and manageable reagent for the methoxymethyl (MOM) protection of alcohols, a fundamental transformation in multi-step organic synthesis. The predictable reactivity, enabled by the superb leaving group ability of the benzotriazolide anion, allows for reliable and high-yielding protocols. Furthermore, its inherent properties as a UV stabilizer and potential corrosion inhibitor extend its utility into the realm of materials science. For the research scientist and drug development professional, a firm grasp of the synthesis, reactivity, and safe handling of MOM-Btz is a key asset for advancing complex molecular design and material formulation.
References
-
1-methoxy-1H-benzotriazole . LookChem. [Link]
-
SAFETY DATA SHEET - SysKem TT 1000 . SysKem Chemie GmbH. [Link]
-
Safety Data Sheet - KR-134MBL . Kurita. [Link]
-
1-(Methoxymethyl)-1H-benzotriazole . Starshinechemical. [Link]
-
Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol . ResearchGate. [Link]
-
Supplementary Information File . Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Review on synthetic study of benzotriazole . GSC Biological and Pharmaceutical Sciences. [Link]
-
1H-Benzotriazole-1-methanol . PubChem, National Center for Biotechnology Information. [Link]
-
Benzotriazole: Much More Than Just Synthetic Heterocyclic Chemistry . ResearchGate. [Link]
-
Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide . Journal of Chemical and Pharmaceutical Research. [Link]
-
Review Of Benzotriazole . International Journal of Creative Research Thoughts (IJCRT). [Link]
-
1,2,3-benzotriazole . Organic Syntheses Procedure. [Link]
-
Applications of Functional Chemicals . Dalian Richfortune Chemicals Co., Ltd.. [Link]
-
Benzotriazole synthesis . Organic Chemistry Portal. [Link]
-
A Review on: Synthesis of Benzotriazole . International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(Methoxymethyl)-1H-benzotriazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 1-(Methoxymethyl)-1H-benzotriazole | Starshinechemical [starshinechemical.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ijcrt.org [ijcrt.org]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. syskem.de [syskem.de]
